molecular formula C21H25NO5 B11133892 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide

Cat. No.: B11133892
M. Wt: 371.4 g/mol
InChI Key: CESAKTUVKWUNTN-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system. Commonly used reagents include acids or bases to facilitate the cyclization process.

    Functional Group Modification: After forming the core structure, various functional groups are introduced through reactions such as alkylation, acylation, and esterification. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are introduced at specific positions.

    Final Coupling: The final step involves coupling the furochromene core with the ethoxypropyl group through amide bond formation. This step often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on understanding how the compound interacts with biological targets.

    Medicine: Explored as a potential therapeutic agent for various diseases. Research includes preclinical studies to evaluate its efficacy and safety.

    Industry: Used in the development of new materials and products. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(3-ethoxypropyl)propanamide

InChI

InChI=1S/C21H25NO5/c1-4-25-9-5-8-22-20(23)7-6-15-14(3)17-10-16-13(2)12-26-18(16)11-19(17)27-21(15)24/h10-12H,4-9H2,1-3H3,(H,22,23)

InChI Key

CESAKTUVKWUNTN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

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